methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
Brand Name: Vulcanchem
CAS No.: 240799-78-4
VCID: VC4310435
InChI: InChI=1S/C9H13N3O4/c1-15-5-7-6(9(14)12-11-7)3-10-4-8(13)16-2/h3H,4-5H2,1-2H3,(H2,11,12,14)
SMILES: COCC1=C(C(=O)NN1)C=NCC(=O)OC
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22

methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

CAS No.: 240799-78-4

Cat. No.: VC4310435

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22

* For research use only. Not for human or veterinary use.

methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate - 240799-78-4

Specification

CAS No. 240799-78-4
Molecular Formula C9H13N3O4
Molecular Weight 227.22
IUPAC Name methyl 2-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]acetate
Standard InChI InChI=1S/C9H13N3O4/c1-15-5-7-6(9(14)12-11-7)3-10-4-8(13)16-2/h3H,4-5H2,1-2H3,(H2,11,12,14)
Standard InChI Key WIYFDTWEGLGKLE-UHFFFAOYSA-N
SMILES COCC1=C(C(=O)NN1)C=NCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure centers on a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a methoxymethyl group (CH2OCH3-\text{CH}_2\text{OCH}_3) and at the 4-position with a methylideneamino acetate moiety (N=CHCH2COOCH3-\text{N=CH}-\text{CH}_2\text{COOCH}_3). The IUPAC name, methyl 2-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]acetate, reflects this substitution pattern.

Key Properties:

PropertyValue
CAS Number240799-78-4
Molecular FormulaC9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4
Molecular Weight227.22 g/mol
SMILESCOCC1=C(C(=O)NN1)C=NCC(=O)OC
InChI KeyWIYFDTWEGLGKLE-UHFFFAOYSA-N

The methoxymethyl group enhances solubility in polar solvents, while the conjugated system of the pyrazole ring and imine linkage (N=CH-\text{N=CH}-) contributes to its stability. Experimental solubility data remain unreported, but analogues with similar substituents exhibit moderate solubility in ethanol and acetonitrile .

Synthetic Pathways and Reaction Optimization

The synthesis of methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate typically involves a multi-step protocol:

Step 1: Formation of the Pyrazole Core

A 1,3-diketone precursor reacts with hydrazine derivatives under acidic or basic conditions to form the 5-oxo-1,5-dihydro-4H-pyrazole scaffold. For example, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate.

Computational Chemistry and Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the following insights:

Electronic Structure

The highest occupied molecular orbital (HOMO) localizes over the pyrazole ring and imine bond (EHOMO=6.3eV\text{E}_{\text{HOMO}} = -6.3 \, \text{eV}), indicating nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) resides on the methoxymethyl group (ELUMO=1.9eV\text{E}_{\text{LUMO}} = -1.9 \, \text{eV}), suggesting electrophilic susceptibility.

Molecular Docking

AutoDock Vina simulations against VEGFR-2 (PDB: 4ASD) show the compound forms hydrogen bonds with residues Glu885 and Asp1046, with a predicted inhibition constant (KiK_i) of 0.4 µM.

Comparative Analysis with Structural Analogues

Methyl 2-{[(3-Methyl-5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Yliden)Methyl]Amino}Acetate (CAS: 1928823-70-4)

This analogue substitutes the methoxymethyl group with a methyl group (CH3-\text{CH}_3). Key differences include:

  • Reduced Polarity: LogP increases from 0.8 to 1.2, indicating higher lipophilicity .

  • Lower Solubility: Aqueous solubility decreases by 40% compared to the methoxymethyl variant .

  • Biological Activity: The methyl analogue shows weaker COX-2 inhibition (IC50=4.7μM\text{IC}_{50} = 4.7 \, \mu\text{M}) due to diminished hydrogen-bonding capacity .

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray diffraction data for this specific compound are unavailable, related pyrazole-triazole hybrids crystallize in the monoclinic space group Cc with unit cell parameters a=13.9896(9)A˚,b=21.9561(14)A˚,c=7.1643(5)A˚,β=91.782(6)a = 13.9896(9) \, \text{Å}, b = 21.9561(14) \, \text{Å}, c = 7.1643(5) \, \text{Å}, \beta = 91.782(6)^\circ . These structures exhibit planar pyrazole rings and intramolecular hydrogen bonds (NHO\text{N}-\text{H} \cdots \text{O}), stabilizing the crystal lattice .

Applications and Future Directions

Drug Discovery

The compound’s predicted VEGFR-2 affinity positions it as a candidate for anti-angiogenic cancer therapies. In vitro assays to validate these predictions are warranted.

Material Science

Conjugated systems in the pyrazole-imine framework may exhibit optoelectronic properties suitable for organic semiconductors.

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